Aclimostat

Description

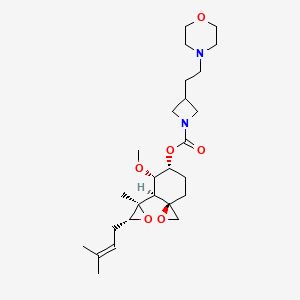

Structure

3D Structure

Properties

IUPAC Name |

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 3-(2-morpholin-4-ylethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N2O6/c1-18(2)5-6-21-25(3,34-21)23-22(30-4)20(7-9-26(23)17-32-26)33-24(29)28-15-19(16-28)8-10-27-11-13-31-14-12-27/h5,19-23H,6-17H2,1-4H3/t20-,21-,22-,23-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWJPMLDQYEPPW-AUKZVGPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)N4CC(C4)CCN5CCOCC5)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)N4CC(C4)CCN5CCOCC5)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2082752-83-6 | |

| Record name | Aclimostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2082752836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aclimostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16079 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACLIMOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X150A3JK8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aclimostat's Cellular Interactions Beyond MetAP2: A Technical Guide to Target Deconvolution

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available scientific literature and clinical trial data do not provide a detailed profile of the cellular targets of Aclimostat (ZGN-1061) beyond its primary target, Methionine Aminopeptidase 2 (MetAP2). The development of Aclimostat was discontinued due to safety concerns, and a comprehensive public disclosure of its off-target profile has not been made.

This guide, therefore, provides a comprehensive overview of the state-of-the-art methodologies that would be employed to identify and validate the cellular targets of a small molecule inhibitor like Aclimostat. It is intended to serve as a technical resource for researchers and drug development professionals engaged in the critical process of target deconvolution and off-target profiling.

Introduction to Target Deconvolution

The identification of unintended molecular interactions, or "off-targets," is a critical step in the development of safe and effective therapeutics. While Aclimostat was designed as a potent inhibitor of MetAP2 for the treatment of obesity and type 2 diabetes, its discontinuation underscores the importance of a thorough understanding of a drug candidate's full spectrum of cellular interactions. The process of identifying these on- and off-targets is known as target deconvolution. This guide will detail the key experimental strategies for achieving this.

Methodologies for Off-Target Identification

A multi-pronged approach is typically employed to elucidate the off-target profile of a small molecule inhibitor. These methods can be broadly categorized into in vitro biochemical assays, in-cell target engagement assays, and computational prediction methods.

In Vitro Biochemical Screening: Kinase and General Protein Panels

Broad-spectrum screening against panels of purified proteins is a foundational step in off-target profiling. Given that a significant portion of the druggable genome consists of kinases, comprehensive kinase profiling is a standard procedure.

-

Compound Preparation: A stock solution of Aclimostat is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Kinase Panel: A large panel of recombinant human kinases (e.g., >400) is utilized.

-

Assay Principle: A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a generic or specific substrate. Alternatively, fluorescence-based assays that measure ADP production can be used.

-

Reaction: The kinase, substrate, ATP (at or near the Michaelis-Menten constant, Km), and Aclimostat are incubated in a multi-well plate.

-

Detection: For radiometric assays, the phosphorylated substrate is captured, and the radioactivity is measured. For fluorescence-based assays, the signal is read using a plate reader.

-

Data Analysis: The percentage of kinase activity remaining at each Aclimostat concentration is calculated relative to a vehicle control (e.g., DMSO). IC50 values are determined by fitting the data to a dose-response curve.

The results of kinase profiling are often presented in a table summarizing the inhibitory activity against a broad panel of kinases.

| Kinase Target | Aclimostat IC50 (nM) | Percent Inhibition at 1 µM |

| MetAP2 | Value | Value |

| Kinase A | >10,000 | <10% |

| Kinase B | 850 | 65% |

| Kinase C | 2,500 | 40% |

| ... | ... | ... |

This table is a hypothetical representation.

A visual representation of kinase selectivity can be generated using a dendrogram, where inhibited kinases are highlighted.

Proteome-Wide Approaches: Identifying Binding Partners in a Cellular Context

To identify targets in a more physiologically relevant environment, proteome-wide methods are employed using cell lysates or intact cells.

This method aims to "pull down" cellular proteins that bind to an immobilized form of the drug.

-

Probe Synthesis: Aclimostat is chemically modified with a linker and a reactive group for immobilization onto a solid support (e.g., sepharose beads). A control resin without the drug is also prepared.

-

Cell Lysis: Cells of a relevant lineage (e.g., hepatocytes, adipocytes) are lysed to produce a native protein extract.

-

Affinity Purification: The cell lysate is incubated with the Aclimostat-conjugated beads and the control beads.

-

Washing: Non-specifically bound proteins are removed through a series of wash steps with buffers of increasing stringency.

-

Elution: Specifically bound proteins are eluted, often by denaturation.

-

Proteomic Analysis: The eluted proteins are separated by SDS-PAGE and/or digested into peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Proteins identified from the Aclimostat beads but absent or significantly less abundant in the control bead eluate are considered potential binding partners.

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

CETSA is based on the principle that drug binding stabilizes a target protein against thermal denaturation.

-

Cell Treatment: Intact cells are treated with Aclimostat or a vehicle control.

-

Heating: The treated cells are aliquoted and heated to a range of temperatures.

-

Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated (denatured) fraction by centrifugation.

-

Protein Quantification: The amount of a specific protein of interest in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.

-

Data Analysis: A "melting curve" is generated by plotting the soluble protein fraction as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Aclimostat indicates target engagement.

The Pharmacokinetics and Pharmacodynamics of ZGN-1061: An In-Depth Technical Review

An examination of the metabolic effects and disposition of the novel MetAP2 inhibitor, ZGN-1061.

Introduction

ZGN-1061 is a second-generation inhibitor of methionine aminopeptidase 2 (MetAP2), a bifunctional enzyme implicated in the regulation of cellular proliferation and metabolism. Developed as a potential therapeutic for type 2 diabetes and obesity, ZGN-1061 was designed to retain the efficacy of earlier MetAP2 inhibitors, such as beloranib, while exhibiting an improved safety profile, particularly concerning the risk of thromboembolic events. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of ZGN-1061, drawing from preclinical and clinical data.

Pharmacokinetics

ZGN-1061 is characterized by rapid absorption and clearance following subcutaneous administration, a feature intended to minimize off-target effects and improve its safety profile compared to its predecessors. While specific quantitative pharmacokinetic parameters from Phase 1 clinical trials are not publicly available, preclinical and clinical observations consistently point to a short duration of exposure.

Preclinical Pharmacokinetics

In preclinical animal models, ZGN-1061 demonstrated favorable pharmacokinetic properties. Studies in dogs revealed that ZGN-1061 is more rapidly absorbed and cleared and has a shorter half-life than the first-generation MetAP2 inhibitor, beloranib. This pharmacokinetic profile is a key differentiator, contributing to the enhanced safety margin of ZGN-1061.

Clinical Pharmacokinetics

Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) clinical trials in healthy volunteers and overweight/obese individuals confirmed the rapid absorption and clearance of ZGN-1061. The pharmacokinetic profile was reported to be within the target range for both efficacy and safety.

Table 1: Summary of ZGN-1061 Clinical Pharmacokinetic Profile (Qualitative)

| Parameter | Description |

| Absorption | Rapidly absorbed following subcutaneous administration. |

| Distribution | Data not publicly available. |

| Metabolism | Data not publicly available. |

| Elimination | Rapidly cleared from the body. |

| Half-life | Shorter than beloranib. |

Pharmacodynamics

The pharmacodynamic effects of ZGN-1061 are driven by its inhibition of MetAP2, leading to downstream effects on metabolism, including improvements in glycemic control and reductions in body weight.

Mechanism of Action

ZGN-1061 is a potent and selective inhibitor of MetAP2. MetAP2 is a cytosolic metalloenzyme that plays a crucial role in the post-translational modification of proteins by removing the N-terminal methionine from nascent polypeptides. Beyond this, MetAP2 has been shown to associate with and protect the alpha subunit of eukaryotic initiation factor 2 (eIF2α) from inhibitory phosphorylation. By inhibiting MetAP2, ZGN-1061 is thought to modulate protein synthesis and other cellular processes that ultimately lead to a rebalancing of fat and glucose metabolism.

Figure 1: Simplified signaling pathway of ZGN-1061 via MetAP2 inhibition.

Preclinical Pharmacodynamics

In a diet-induced obese (DIO) mouse model, subcutaneous administration of ZGN-1061 for four weeks resulted in a significant 25% reduction in body weight, which was primarily due to a decrease in fat mass. This weight loss was comparable to that observed with beloranib. Furthermore, ZGN-1061 treatment led to improvements in metabolic parameters, including reductions in plasma glucose and insulin levels.

Clinical Pharmacodynamics

The pharmacodynamic effects of ZGN-1061 have been evaluated in Phase 2 clinical trials in patients with type 2 diabetes and obesity.

Glycemic Control and Weight Loss

A 12-week, randomized, double-blind, placebo-controlled Phase 2 trial demonstrated that ZGN-1061 significantly improved glycemic control and reduced body weight in a dose-dependent manner.

Table 2: Key Efficacy Outcomes from Phase 2 Clinical Trial of ZGN-1061 (12 Weeks)

| Dose | Mean Change in A1C from Baseline (vs. Placebo) | Mean Change in Body Weight from Baseline (vs. Placebo) |

| 0.9 mg | -0.6% | Data not consistently reported. |

| 1.8 mg | -1.1% | -2.3 kg |

Biomarker Modulation

An interim analysis of the Phase 2 trial also revealed favorable changes in several metabolic biomarkers with the 0.9 mg dose of ZGN-10

Aclimostat (ZGN-1061): A Technical Overview of its Discovery, Development, and Discontinuation

For Researchers, Scientists, and Drug Development Professionals

October 29, 2025

Abstract

Aclimostat (also known as ZGN-1061) was an investigational small molecule developed by Zafgen, Inc. as a second-generation inhibitor of methionine aminopeptidase 2 (MetAP2) for the treatment of obesity and type 2 diabetes. Preclinical and early clinical studies demonstrated its potential to induce weight loss and improve glycemic control. However, its development was ultimately halted due to safety concerns, specifically the potential for cardiovascular risks, mirroring the fate of its predecessor, beloranib. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and key experimental data of Aclimostat.

Discovery and Development

Aclimostat was developed by Zafgen, a biopharmaceutical company that pioneered the study of MetAP2 inhibitors for metabolic diseases. It was designed as a successor to beloranib, a first-generation MetAP2 inhibitor, with a chemical structure intended to improve its safety profile, particularly concerning the risk of thrombosis that led to the discontinuation of beloranib. Aclimostat was engineered to have a shorter half-life and lower intracellular concentrations, which was hypothesized to reduce the risk of adverse effects on vascular endothelial cells.

The development program for Aclimostat progressed to Phase 2 clinical trials. However, in November 2018, the U.S. Food and Drug Administration (FDA) placed a clinical hold on the Investigational New Drug (IND) application for its first U.S. clinical trial, citing the potential for cardiovascular safety risks based on the experience with beloranib. Despite ongoing ex-U.S. studies that initially showed a favorable safety profile, Zafgen ultimately discontinued the development of Aclimostat and other MetAP2 inhibitors due to these unresolved safety issues.

Mechanism of Action

Aclimostat is a potent and irreversible inhibitor of methionine aminopeptidase 2 (MetAP2), a bifunctional enzyme that plays a crucial role in both protein modification and the regulation of cellular signaling pathways.

The primary mechanism of action for the anti-obesity and anti-diabetic effects of MetAP2 inhibitors is believed to involve the following pathways:

-

Suppression of Lipogenesis: MetAP2 inhibition leads to the suppression of the extracellular signal-regulated kinase 1 and 2 (ERK1/2) signaling pathway. This, in turn, reduces the activity of sterol regulatory element-binding protein (SREBP), a key transcription factor for genes involved in lipid and cholesterol biosynthesis.

-

Increased Energy Expenditure: MetAP2 inhibition has been shown to have a direct effect on brown adipose tissue (BAT). It enhances β-adrenergic signaling in brown adipocytes, leading to increased lipolysis and energy expenditure through the upregulation of uncoupling protein 1 (UCP1). This suggests that Aclimostat could reverse the catecholamine resistance often observed in obesity.

-

Regulation of Angiogenesis: While initially explored as anti-cancer agents due to their anti-angiogenic properties, the doses of MetAP2 inhibitors used for metabolic conditions are generally lower than those that affect angiogenesis.

The following diagram illustrates the proposed signaling pathway for MetAP2 inhibition:

ZGN-1061: A Technical Guide on its Molecular Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZGN-1061, also known as Aclimostat, is an experimental therapeutic agent investigated for the management of obesity and type 2 diabetes. As a second-generation methionine aminopeptidase 2 (MetAP2) inhibitor, it demonstrated promising efficacy in preclinical and clinical studies by promoting weight loss and improving glycemic control. This document provides a comprehensive overview of the molecular structure, chemical properties, and the mechanism of action of ZGN-1061, including detailed summaries of key experimental findings and methodologies. While the clinical development of ZGN-1061 was discontinued due to safety concerns, the data amassed provides valuable insights into the therapeutic potential and challenges of MetAP2 inhibition.

Molecular Structure and Chemical Properties

ZGN-1061 is a synthetic small molecule belonging to the fumagillin class of compounds. Its chemical structure is designed to be a potent and selective inhibitor of the MetAP2 enzyme.

Table 1: Chemical and Physical Properties of ZGN-1061

| Property | Value |

| IUPAC Name | [(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 3-(2-morpholin-4-ylethyl)azetidine-1-carboxylate |

| Chemical Formula | C26H42N2O6 |

| Molar Mass | 478.630 g·mol−1 |

The Impact of Novel Angiogenesis Inhibitors on Adipose Tissue: A Technical Guide for Researchers

Disclaimer: As of November 2025, a thorough review of scientific literature reveals no specific information regarding a compound named "aclimostat" and its effects on angiogenesis in adipose tissue. Therefore, this document provides a comprehensive technical framework for understanding and evaluating the potential impact of a novel, hypothetical anti-angiogenic agent—referred to herein as aclimostat—on the vasculature of adipose tissue. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Angiogenesis in Adipose Tissue

Adipose tissue (AT) is a dynamic endocrine organ, not merely a passive site for energy storage. Its expansion, whether through an increase in adipocyte size (hypertrophy) or number (hyperplasia), is fundamentally dependent on the process of angiogenesis—the formation of new blood vessels from pre-existing ones. This vascular network is essential for supplying oxygen and nutrients, removing metabolic waste, and facilitating the transport of adipokines and fatty acids.

In healthy adipose tissue expansion, angiogenesis is a well-regulated process that supports metabolically stable tissue. However, in the context of obesity, the rapid and excessive expansion of adipose tissue can outpace its vascular supply, leading to localized hypoxia (low oxygen). This hypoxic state is a key trigger for inflammation, fibrosis, and adipocyte dysfunction, contributing significantly to insulin resistance and other metabolic comorbidities associated with obesity. Consequently, the modulation of angiogenesis in adipose tissue presents a compelling therapeutic target for metabolic diseases.

Core Signaling Pathways in Adipose Tissue Angiogenesis

The interaction, or "crosstalk," between adipocytes and endothelial cells governs the angiogenic process in adipose tissue. This communication is mediated by a variety of signaling molecules and pathways.

Vascular Endothelial Growth Factor (VEGF) Signaling

The VEGF pathway is the most critical regulator of angiogenesis. Adipocytes secrete VEGF-A, which acts on endothelial cells to promote their proliferation, migration, and survival.

-

Mechanism: Under hypoxic conditions, Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized in adipocytes. HIF-1α then acts as a transcription factor, increasing the expression and secretion of VEGF-A. VEGF-A binds primarily to its receptor, VEGFR2, on endothelial cells, initiating a downstream signaling cascade that leads to angiogenesis.

-

Therapeutic Implication: Inhibition of the VEGF/VEGFR2 axis is a primary strategy for anti-angiogenic therapies. Blocking this pathway can limit the vascular expansion required for adipose tissue growth.

Caption: VEGF signaling pathway in adipose tissue.

Other Key Angiogenic Pathways

While VEGF is central, other pathways also contribute significantly:

-

Fibroblast Growth Factor (FGF): FGF-2 expression increases during adipocyte differentiation and in obesity, contributing to inflammation and angiogenesis.

-

Angiopoietin (Ang) - Tie2 System: Angiopoietin-1 (Ang-1) and Angiopoietin-2 (Ang-2) are ligands for the Tie2 receptor on endothelial cells. This system is crucial for vessel maturation and stability. In obesity, the balance between these factors can be disrupted, leading to dysfunctional vasculature.

-

Platelet-Derived Growth Factor (PDGF): PDGF is involved in the recruitment of pericytes and smooth muscle cells, which are essential for stabilizing newly formed blood vessels.

Aclimostat: A Hypothetical Anti-Angiogenic Agent

For a novel compound like aclimostat to be effective in modulating adipose tissue angiogenesis, it would likely target one or more of the core signaling pathways. Its mechanism of action could involve:

-

Direct VEGF Inhibition: Acting as a VEGF "trap," binding to and neutralizing circulating VEGF-A.

-

Receptor Tyrosine Kinase Inhibition: Blocking the intracellular kinase domain of VEGFR2, thereby preventing downstream signaling even if VEGF-A binds to the receptor.

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of Novel MetAP2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for identifying and characterizing novel inhibitors of Methionine Aminopeptidase 2 (MetAP2), a key enzyme implicated in angiogenesis and cancer progression. The following sections detail the theoretical background, experimental protocols for high-throughput screening (HTS) and secondary assays, and data presentation guidelines.

Introduction

Methionine Aminopeptidase 2 (MetAP2), a metalloprotease, plays a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptides.[1][2] Its overexpression has been linked to various human cancers, making it an attractive therapeutic target.[2] Inhibition of MetAP2 has been shown to suppress endothelial cell proliferation and angiogenesis, crucial processes for tumor growth and metastasis.[1][3] The natural product fumagillin and its analogs, such as TNP-470, are well-characterized irreversible inhibitors of MetAP2.[3][4] However, the quest for novel, reversible, and more selective inhibitors with improved pharmacological profiles continues to be an active area of research.[4]

High-throughput screening (HTS) is a powerful approach to identify novel chemical entities that modulate MetAP2 activity from large compound libraries.[1][5] This document outlines a robust HTS workflow, from a primary biochemical screen to cell-based secondary assays for hit confirmation and characterization.

MetAP2 Signaling Pathway

MetAP2's role extends beyond its enzymatic activity. It interacts with the α-subunit of eukaryotic initiation factor 2 (eIF2α), protecting it from inhibitory phosphorylation and thereby promoting protein synthesis.[6] Inhibition of MetAP2 can lead to the phosphorylation of eIF2α, resulting in a global inhibition of protein synthesis.[2][6] Furthermore, MetAP2 inhibition can induce a G1 cell cycle arrest through a p53-dependent pathway involving the upregulation of the cyclin-dependent kinase inhibitor p21.[7][8]

References

- 1. Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The development of MetAP-2 inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diseases.jensenlab.org [diseases.jensenlab.org]

- 5. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Immunohistochemical Analysis of MetAP2 in Tissues Treated with ZGN-1061

Audience: Researchers, scientists, and drug development professionals.

Introduction:

ZGN-1061 is a second-generation methionine aminopeptidase 2 (MetAP2) inhibitor that has been investigated for its therapeutic potential in obesity and type 2 diabetes. MetAP2 is a ubiquitous intracellular metalloprotease that plays a critical role in the post-translational modification of nascent proteins by cleaving the N-terminal methionine. This process is essential for the proper maturation and function of numerous proteins involved in cellular processes such as proliferation and angiogenesis. Inhibition of MetAP2 has been shown to lead to weight loss and improved metabolic parameters in preclinical and clinical studies. Immunohistochemistry (IHC) is a valuable technique to visualize the expression and localization of MetAP2 in tissues, providing insights into its physiological roles and the pharmacological effects of inhibitors like ZGN-1061. In diet-induced obese (DIO) mice, MetAP2 mRNA levels are elevated in the intestines, and its expression becomes more diffuse in the liver compared to the punctate staining observed in lean mice.

These application notes provide a detailed protocol for the immunohistochemical staining of MetAP2 in formalin-fixed, paraffin-embedded (FFPE) tissues and summarize the expected outcomes based on preclinical and clinical data for ZGN-1061.

Data Presentation

While specific quantitative data from immunohistochemistry of ZGN-1061-treated tissues is not publicly available, the following tables summarize the significant metabolic effects observed in preclinical and clinical studies, which are downstream consequences of MetAP2 inhibition.

Table 1: Preclinical Efficacy of ZGN-1061 in Diet-Induced Obese (DIO) Mice

| Parameter | Treatment Group | Result |

| Body Weight | ZGN-1061 (subcutaneous, 4 weeks) | 25% reduction |

| Fat Mass | ZGN-1061 | Primary contributor to weight loss |

| Plasma Glucose | ZGN-1061 | Improved levels |

| Plasma Insulin | ZGN-1061 | Improved levels |

Table 2: Clinical Efficacy of ZGN-1061 in Overweight/Obese Individuals with Type 2 Diabetes (12-week treatment)

| Parameter | Dose of ZGN-1061 (subcutaneous, every third day) | Result (change relative to placebo) |

| HbA1c | 0.9 mg | -0.6% (p=0.0006) |

| HbA1c | 1.8 mg | -1.0% (p<0.0001) |

| Body Weight | 1.8 mg | -2.2% (p=0.0002) |

Experimental Protocols

This section provides a detailed methodology for the immunohistochemical staining of MetAP2 in FFPE tissue sections. This protocol is a representative method synthesized from standard IHC procedures and specific antibody recommendations.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections (5 µm) on charged slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., 10% normal goat serum in PBS)

-

Primary antibody: Rabbit anti-MetAP2 antibody (e.g., Cell Signaling Technology, #12547; Proteintech, Rabbit Polyclonal)

-

Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

-

Avidin-Biotin Complex (ABC) reagent

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

-

Coplin jars

-

Humidified chamber

-

Microscope

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene twice for 5 minutes each.

-

Immerse slides in 100% ethanol twice for 3 minutes each.

-

Immerse slides in 95% ethanol for 3 minutes.

-

Immerse slides in 70% ethanol for 3 minutes.

-

Rinse slides in deionized water for 5 minutes.

-

-

Antigen Retrieval:

-

Immerse slides in a coplin jar containing 10 mM sodium citrate buffer (pH 6.0).

-

Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.

-

Allow the slides to cool in the buffer for 20 minutes at room temperature.

-

Rinse slides in PBS twice for 5 minutes each.

-

-

Blocking Endogenous Peroxidase:

Application Notes and Protocols: Gene Expression Analysis in Response to Aclimostat Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aclimostat is an investigational drug candidate under evaluation for the treatment of obesity and type 2 diabetes. Classified as an enzyme inhibitor, Aclimostat is believed to modulate key metabolic pathways, influencing gene expression profiles related to energy metabolism, adipogenesis, and insulin sensitivity. These application notes provide a comprehensive guide for researchers to analyze the effects of Aclimostat on gene expression, offering detailed protocols for key experiments and data interpretation. While the precise mechanism of Aclimostat is still under investigation, these protocols are designed based on the established methodologies for analyzing the gene expression changes induced by metabolic modulators.

Hypothesized Signaling Pathway of Aclimostat

To illustrate the potential mechanism of action of Aclimostat, a hypothesized signaling pathway is presented below. This pathway postulates that Aclimostat inhibits a key enzyme involved in a signaling cascade that ultimately regulates the transcription of target genes in metabolic tissues.

Caption: Hypothesized signaling pathway of Aclimostat action.

Experimental Protocols

Cell Culture and Aclimostat Treatment

Objective: To treat relevant cell lines with Aclimostat to analyze subsequent changes in gene expression.

Materials:

-

Adipocyte cell line (e.g., 3T3-L1) or hepatocyte cell line (e.g., HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Aclimostat (dissolved in a suitable solvent, e.g., DMSO)

-

6-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

The following day, replace the medium with fresh medium containing various concentrations of Aclimostat (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After incubation, wash the cells twice with ice-cold PBS.

-

Proceed immediately to RNA extraction.

RNA Extraction and Quantification

Objective: To isolate high-quality total RNA from Aclimostat-treated and control cells.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

β-mercaptoethanol

-

Ethanol (70%)

-

RNase-free water

-

Spectrophotometer (e.g., NanoDrop)

Protocol:

-

Lyse the cells directly in the culture wells by adding the lysis buffer provided in the RNA extraction kit, supplemented with β-mercaptoethanol.

-

Homogenize the lysate by passing it through a needle and syringe or using a rotor-stator homogenizer.

-

Follow the manufacturer's protocol for the RNA extraction kit to purify the total RNA.

-

Elute the RNA in RNase-free water.

-

Quantify the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer. A ratio of ~2.0 is generally accepted as "pure" for RNA.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the expression levels of specific target genes in response to Aclimostat treatment.

Materials:

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green or TaqMan-based qRT-PCR master mix

-

Gene-specific forward and reverse primers

-

qRT-PCR instrument

-

Optical-grade PCR plates and seals

Protocol:

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

-

Prepare the qRT-PCR reaction mixture by combining the master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.

-

Run the qRT-PCR reaction in a real-time PCR detection system with the following typical cycling conditions:

-

Initial denaturation: 95°C for 3 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melt curve analysis (for SYBR Green-based assays)

-

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a stable housekeeping gene (e.g., GAPDH, ACTB).

Experimental Workflow

Troubleshooting & Optimization

Overcoming Aclimostat solubility and stability issues in vitro

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Aclimostat. It addresses common challenges related to its solubility and stability in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Aclimostat stock solutions?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended due to its strong solubilizing capacity for many organic molecules. It is crucial to prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final concentration of DMSO in your experimental medium, as high concentrations of DMSO can be toxic to cells.

Q2: I observed precipitation when I added my Aclimostat-DMSO stock solution to the aqueous cell culture medium. What should I do?

A2: This is a common issue with compounds that have low aqueous solubility. The abrupt change in solvent polarity when adding a DMSO stock to an aqueous medium can cause the compound to crash out of solution. Here are a few troubleshooting steps:

-

Decrease the final concentration: Your intended experimental concentration may be above the solubility limit of Aclimostat in the final medium. Try a lower concentration.

-

Increase the DMSO concentration (with caution): While aiming for a low final DMSO concentration is ideal, sometimes a slightly higher concentration (up to 0.5% v/v) may be necessary to maintain solubility. However, you must run a vehicle control to ensure the DMSO concentration is not affecting your cells.

-

Serial dilutions: Instead of adding the highly concentrated DMSO stock directly to your final volume of medium, perform serial dilutions in the medium. This gradual decrease in DMSO concentration can sometimes prevent precipitation.

-

Pre-warming the medium: Gently warming your cell culture medium to 37°C before adding the Aclimostat stock can sometimes help improve solubility.

Q3: How should I store my Aclimostat stock solutions and aliquots?

A3: Aclimostat stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes. Protect the solutions from light by using amber vials or by wrapping the vials in foil.

Q4: What are the signs of Aclimostat degradation?

A4: Degradation may not always be visible. However, signs can include a change in the color of the solution, the appearance of precipitate in a previously clear solution upon storage, or a decrease in the expected biological activity in your assays. For definitive assessment, analytical methods like High-Performance Liquid Chromatography (HPLC) are recommended to check the purity of the compound over time.

Troubleshooting Guides

Issue 1: Precipitate Formation in Cell Culture Wells

| Potential Cause | Troubleshooting Step |

| Concentration Exceeds Aqueous Solubility | Determine the maximum soluble concentration of Aclimostat in your specific cell culture medium. Perform a solubility test by preparing a dilution series and observing for precipitation. |

| Interaction with Media Components | Some compounds can interact with proteins or salts in the media, leading to precipitation. Try using a serum-free medium for the initial dilution before adding it to serum-containing medium. |

| pH of the Medium | The solubility of some compounds is |

Identifying potential confounding factors in Aclimostat research

For researchers, scientists, and drug development professionals investigating the therapeutic potential of Aclimostat (ZGN-1061), this technical support center provides essential information to navigate potential confounding factors in your experiments. Aclimostat is an investigational drug that acts as an inhibitor of Methionine aminopeptidase 2 (MetAP2), an enzyme implicated in metabolic regulation and angiogenesis.[1][2][3][4]

It is critical to note that the clinical development of Aclimostat and its predecessor, beloranib, was discontinued due to safety concerns, particularly the risk of thromboembolic events.[1] This underscores the importance of careful experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Aclimostat?

A1: Aclimostat is a selective inhibitor of Methionine aminopeptidase 2 (MetAP2).[1][2][3][4] MetAP2 is a cytosolic metalloenzyme responsible for cleaving the N-terminal methionine from nascent proteins, a crucial step in protein maturation and function.[1][3] By inhibiting MetAP2, Aclimostat can modulate various downstream cellular processes.

Q2: What are the known downstream signaling pathways affected by Aclimostat?

A2: Inhibition of MetAP2 by Aclimostat has been shown to impact several key signaling pathways:

-

Metabolic Pathways: Aclimostat can influence lipid metabolism by suppressing the activity of sterol regulatory element-binding protein (SREBP) through pathways related to extracellular signal-regulated kinases 1 and 2 (ERK1/2), leading to reduced lipid and cholesterol synthesis.[4] Additionally, MetAP2 inhibition may increase intracellular cAMP levels, activating Protein Kinase A (PKA), which in turn promotes lipolysis.[1]

-

Angiogenesis and Cell Proliferation: MetAP2 is a known target for anti-angiogenic therapies.[3] Its inhibition can lead to cell cycle arrest in the G1 phase, partly through the p53/p21 pathway, thereby inhibiting the proliferation of endothelial cells.[5][6]

Q3: What were the major safety concerns that led to the discontinuation of Aclimostat's clinical development?

A3: The primary reason for halting clinical trials of Aclimostat and its predecessor, beloranib, was the increased risk of serious thromboembolic events, including pulmonary embolism and deep vein thrombosis.[7][8] Researchers using Aclimostat should be vigilant for any experimental outcomes that might suggest prothrombotic effects.

Q4: Can Aclimostat have off-target effects?

A4: While Aclimostat is designed to be a selective MetAP2 inhibitor, the possibility of off-target effects should always be considered, as is the case with any small molecule inhibitor. The specific off-target profile of Aclimostat is not extensively detailed in publicly available literature. However, the severe adverse events observed in clinical trials may hint at either on-target toxicity in certain tissues or unforeseen off-target activities.

Troubleshooting Guide

| Observed Issue | Potential Cause (Confounding Factor) | Troubleshooting Steps & Recommendations |

| Inconsistent anti-obesity or metabolic effects in animal models. | 1. Animal model variability: Different rodent strains or species can have varied metabolic responses. 2. Diet-induced obesity model inconsistencies: The composition and duration of the high-fat diet can significantly impact the metabolic phenotype. 3. Pharmacokinetics of Aclimostat: Differences in drug absorption, distribution, metabolism, and excretion between animals can lead to variable exposure. | 1. Standardize animal model: Use a well-characterized and consistent rodent strain for all experiments. 2. Control dietary parameters: Maintain a consistent high-fat diet composition and feeding duration. 3. Pharmacokinetic analysis: Conduct preliminary pharmacokinetic studies to determine the optimal dosing regimen for your specific animal model. |

| Unexpected cell death or cytotoxicity in vitro. | 1. On-target anti-proliferative effects: MetAP2 inhibition is known to cause G1 cell cycle arrest, which can be cytotoxic to some cell types, particularly those that are highly proliferative. 2. Off-target toxicity: Aclimostat may have off-target effects that induce cytotoxicity. 3. Solvent toxicity: The vehicle used to dissolve Aclimostat (e.g., DMSO) can be toxic at higher concentrations. | 1. Cell line selection: Choose cell lines with known sensitivity or resistance to anti-proliferative agents for comparative studies. 2. Dose-response and time-course studies: Perform thorough dose-response and time-course experiments to distinguish between cytostatic and cytotoxic effects. 3. Vehicle controls: Always include appropriate vehicle controls at the same concentrations used for Aclimostat treatment. |

| Contradictory results in angiogenesis assays. | 1. Assay-specific limitations: Different angiogenesis assays (e.g., tube formation, aortic ring assay) measure different aspects of the angiogenic process and may yield different results. 2. Cell-type specific responses: The effect of MetAP2 inhibition on angiogenesis can be cell-type dependent. | 1. Use multiple assays: Employ a battery of complementary angiogenesis assays to obtain a comprehensive understanding of the anti-angiogenic effects. 2. Characterize your cell model: Thoroughly characterize the endothelial cells used in your assays to ensure they are an appropriate model for your research question. |

Experimental Protocols

In Vitro MetAP2 Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of Aclimostat against MetAP2 in a biochemical assay.

-

Reagents and Materials:

-

Recombinant human MetAP2 enzyme

-

MetAP2 substrate (e.g., Met-Gly-Pro-AMC or Met-AMC)

-

Assay buffer (e.g., 50 mM HEPES, 0.1 mM CoCl₂, 100 mM NaCl, pH 7.5)[9]

-

Aclimostat (dissolved in an appropriate solvent, e.g., DMSO)

-

96-well microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of Aclimostat in the assay buffer.

-

In a 96-well plate, add the recombinant MetAP2 enzyme to each well.

-

Add the serially diluted Aclimostat or vehicle control to the respective wells.

-

Incubate the plate at room temperature for a pre-determined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the MetAP2 substrate to all wells.

-

Immediately measure the fluorescence at the appropriate excitation and emission wavelengths over a time course.

-

Calculate the rate of substrate cleavage for each Aclimostat concentration.

-

Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value.

-

Visualizing the Landscape of Aclimostat Research

To aid in understanding the complex biological context of Aclimostat, the following diagrams illustrate key signaling pathways and experimental workflows.

References

- 1. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MetAP2 inhibition increases energy expenditure through direct action on brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Inhibition of the methionine aminopeptidase 2 enzyme for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. scholarspapers.com [scholarspapers.com]

- 8. Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Best practices for handling and disposal of Aclimostat

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Aclimostat (ZGN-1061). Below you will find frequently asked questions (FAQs) and troubleshooting guidance for the handling, use, and disposal of this compound.

General Information & Compound Properties

Q: What is Aclimostat?

A: Aclimostat, also known as ZGN-1061, is an investigational small molecule drug that functions as a methionine aminopeptidase 2 (MetAP2) inhibitor.[1][2] It has been primarily studied for its potential therapeutic effects in treating obesity and type 2 diabetes.[1][2][3] Although initially explored as anti-angiogenic agents for cancer therapy, MetAP2 inhibitors were found to induce significant and sustained weight loss.[3][4]

Q: What are the chemical properties of Aclimostat?

A: The key chemical properties of Aclimostat are summarized in the table below.

| Property | Value |

| Synonyms | ZGN-1061, 2082752-83-6 |

| Molecular Formula | C₂₆H₄₂N₂O₆ |

| Molecular Weight | 478.6 g/mol |

| IUPAC Name | [(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 3-(2-morpholin-4-ylethyl)azetidine-1-carboxylate |

(Data sourced from PubChem CID 126573394)[1]

Handling, Storage, and Safety

Q: How should I handle Aclimostat in the lab?

A: As Aclimostat is an investigational compound, a specific Safety Data Sheet (SDS) is not publicly available. Therefore, it should be handled with care, following standard laboratory procedures for potentially hazardous chemicals. Always use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[5][6]

Q: What are the recommended storage conditions for Aclimostat?

A: Specific stability data for Aclimostat is not available. However, for most research compounds of this nature, it is recommended to store the solid form in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light. For long-term storage, keeping it refrigerated (2-8°C) or frozen is a common practice.

Q: What should I do in case of accidental exposure?

A: In the event of accidental exposure, follow these general safety protocols:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[5]

-

Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]

-

Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[5]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]

Experimental Protocols: Stock Solution Preparation

Q: How do I prepare a stock solution of Aclimostat?

A: Since the solubility of Aclimostat in various solvents is not publicly documented, you may need to perform solubility tests in common laboratory solvents like DMSO, Ethanol, or DMF. A general starting protocol is as follows:

-

Weighing: Accurately weigh the desired amount of Aclimostat powder using a calibrated analytical balance in a chemical fume hood.

-

Solvent Addition: Add the desired volume of the chosen solvent (e.g., DMSO) to the vial containing the Aclimostat powder.

-

Dissolving: Vortex or sonicate the mixture gently until the solid is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

-

Sterilization (Optional): If for use in cell culture, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the solvent used.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term use.

Mechanism of Action

Q: What is the mechanism of action for Aclimostat?

A: Aclimostat is an inhibitor of Methionine Aminopeptidase 2 (MetAP2).[1][2] MetAP2 is an enzyme that removes the N-terminal methionine from newly synthesized proteins, a crucial step for protein maturation and function.[1][2][7] By irreversibly binding to and inhibiting MetAP2, Aclimostat disrupts these processes, primarily affecting proliferating cells like endothelial cells.[3][8]

Q: How does MetAP2 inhibition lead to weight loss?

A: The anti-obesity effect of MetAP2 inhibitors is multifactorial and not completely understood. The proposed mechanisms include:

-

Anti-Angiogenesis: Inhibition of MetAP2 restricts the growth of new blood vessels (angiogenesis) in adipose tissue, which is necessary for fat tissue expansion.[3]

-

Metabolic Regulation: MetAP2 inhibition has been shown to suppress the activity of key signaling molecules like ERK1/2.[3] This leads to the downstream suppression of Sterol Regulatory Element-Binding Protein (SREBP) activity, resulting in reduced synthesis of lipids and cholesterol.[2][3]

-

Appetite and Energy Expenditure: Studies suggest that MetAP2 inhibitors can reduce food intake (hyperphagia) and may act on central pathways in the hypothalamus that regulate appetite and satiety.[4][6]

Troubleshooting Guide

Q: My experimental results are inconsistent. What could be the cause?

A: Inconsistent results can stem from several factors. Common issues include compound precipitation in media, degradation of the stock solution, or variability in cell-based assays. Ensure your stock solution is fully dissolved and consider making fresh dilutions for each experiment from a frozen aliquot.

Q: The compound seems to have low potency or no effect in my assay.

A: This could be due to several reasons:

-

Solubility: The compound may have precipitated out of your assay medium. Check for visible precipitate under a microscope. You may need to use a lower concentration or add a solubilizing agent.

-

Stability: The compound may be unstable in your experimental conditions (e.g., temperature, pH, light exposure).

-

Mechanism: The targeted MetAP2 pathway may not be critical in your specific experimental model or cell line.

Disposal Guidelines

Q: How should I dispose of Aclimostat and related waste?

A: Unused Aclimostat and materials contaminated with it should be treated as hazardous chemical waste.

-

Solid Waste: Dispose of contaminated items (e.g., gloves, pipette tips, vials) in a designated hazardous waste container.

-

Liquid Waste: Collect all liquid waste containing Aclimostat in a clearly labeled, sealed waste container.

-

Disposal Method: Do not dispose of Aclimostat down the drain or in regular trash.[6] All waste must be disposed of in accordance with local, state, and federal regulations for hazardous waste.[9] Contact your institution's Environmental Health and Safety (EH&S) department for specific procedures.[9]

References

- 1. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. JCI Insight - MetAP2 inhibition reduces food intake and body weight in a ciliopathy mouse model of obesity [insight.jci.org]

- 7. Facebook [cancer.gov]

- 8. pnas.org [pnas.org]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

Validation & Comparative

Aclimostat (ZGN-1061) vs. Beloranib: A Preclinical Comparative Analysis of Efficacy and Safety

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy and safety profiles of two methionine aminopeptidase 2 (MetAP2) inhibitors: Aclimostat (ZGN-1061) and Beloranib. Both compounds have been investigated for their potential in treating obesity and related metabolic disorders. This analysis is based on available preclinical data to inform research and drug development efforts in this area.

Executive Summary

Aclimostat (ZGN-1061) and Beloranib are both potent inhibitors of MetAP2, an enzyme implicated in the regulation of metabolism and angiogenesis. Preclinical studies demonstrate that both molecules induce significant weight loss and improve metabolic parameters in animal models of obesity. However, a key differentiator lies in their safety profiles. Beloranib's clinical development was halted due to concerns over venous thromboembolic events.[1][2][3] Aclimostat was subsequently developed with a chemical structure designed to retain the efficacy of MetAP2 inhibition while mitigating the off-target effects believed to be responsible for the adverse thrombotic events associated with Beloranib.[4] Preclinical evidence suggests Aclimostat has a markedly improved safety profile, particularly concerning endothelial cell function and coagulation.[4]

Mechanism of Action: MetAP2 Inhibition

Both Aclimostat and Beloranib exert their primary effects by irreversibly inhibiting MetAP2.[4][5] This enzyme is crucial for the post-translational modification of certain proteins.[6] Inhibition of MetAP2 is thought to lead to a cascade of downstream effects, including:

-

Reduced Lipogenesis: Suppression of sterol regulatory element-binding protein (SREBP) activity, which in turn decreases the synthesis of lipids and cholesterol.[5]

-

Increased Fat Oxidation: Stimulation of metabolic pathways that favor the burning of stored fat for energy, indicated by increased levels of beta-hydroxybutyrate.[5]

-

Modulation of Adipokines: Favorable changes in the levels of key metabolic hormones such as an increase in adiponectin and a decrease in leptin, consistent with reduced adiposity and improved insulin sensitivity.[5]

The signaling pathway is believed to involve the modulation of Gαi protein activity in adipocytes, leading to increased cAMP levels, activation of Protein Kinase A (PKA), and subsequent phosphorylation of hormone-sensitive lipase (HSL), which promotes the breakdown of triglycerides.[6]

Preclinical Efficacy Comparison

Preclinical studies in diet-induced obese (DIO) mice have demonstrated that both Aclimostat and Beloranib induce significant and comparable weight loss.

Table 1: Efficacy in Diet-Induced Obese (DIO) Mice

| Parameter | Aclimostat (ZGN-1061) | Beloranib | Reference |

| Body Weight Reduction | ~25% reduction after 4 weeks | ~25% reduction after 4 weeks | [4] |

| Fat Mass | Primarily reduced | Primarily reduced | [4] |

| Plasma Glucose | Improved | Improved | [4] |

| Plasma Insulin | Improved | Improved | [4] |

Preclinical Safety Comparison

The primary distinction between Aclimostat and Beloranib in preclinical models lies in their safety profiles, particularly concerning their effects on endothelial cells and coagulation pathways.

In Vitro Endothelial Cell Effects

Studies on endothelial cells (ECs) in vitro have shown that Aclimostat has significantly attenuated effects on EC proliferation and the expression of coagulation-related proteins compared to Beloranib.[4] This is attributed to lower intracellular drug concentrations and a shorter half-life of the Aclimostat-MetAP2 complex.[4]

Table 2: In Vitro Safety Profile in Endothelial Cells

| Parameter | Aclimostat (ZGN-1061) | Beloranib | Reference |

| EC Proliferation | Greatly attenuated effect | Inhibitory effect | [4] |

| Coagulation Proteins | Attenuated or absent effect | Increased expression | [4] |

In Vivo Safety in Animal Models

In vivo studies in rats and dogs further support the improved safety profile of Aclimostat. Notably, Aclimostat did not increase coagulation markers in dogs, a critical finding given the thrombotic events observed with Beloranib in clinical trials.[4]

Table 3: In Vivo Safety Profile in Animal Models

| Species | Parameter | Aclimostat (ZGN-1061) | Beloranib | Reference |

| Dog | Pharmacokinetics | More rapid absorption and clearance, shorter half-life | Longer half-life | [4] |

| Dog | Coagulation Markers | No increase | - | [4] |

| Rat | Overall Safety Profile | Greatly improved | - | [4] |

Experimental Protocols

Diet-Induced Obese (DIO) Mouse Model

-

Diet: Mice are fed a high-fat diet (HFD), typically with 45% to 60% of calories derived from fat, for a period of 12-16 weeks to induce obesity and insulin resistance.[7][8][9] Control animals are fed a standard chow diet.

-

Drug Administration: Aclimostat or Beloranib is administered via subcutaneous injection.

-

Efficacy Endpoints: Body weight, food intake, body composition (fat and lean mass), and metabolic parameters (plasma glucose, insulin, lipids) are measured at baseline and throughout the study.

In Vitro Endothelial Cell Proliferation Assay

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model.[10]

-

Seeding: HUVECs are seeded in 96-well plates.

-

Treatment: Cells are treated with varying concentrations of Aclimostat or Beloranib.

-

Assay: Cell proliferation can be assessed using various methods, such as the MTT assay, which measures metabolic activity as an indicator of cell viability and proliferation.[10] Absorbance is read at a specific wavelength to quantify formazan crystal formation.

Canine Coagulation Marker Assay

-

Sample Collection: Blood samples are collected from dogs at specified time points following drug administration. Blood is drawn into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[11][12]

-

Plasma Preparation: The blood is centrifuged to separate the plasma.[11][12]

-

Analysis: A panel of coagulation markers is measured, which may include Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), and specific clotting factor activities.[11][13] These assays are typically performed on automated coagulation analyzers.

Conclusion

Preclinical data strongly suggest that while both Aclimostat (ZGN-1061) and Beloranib are effective MetAP2 inhibitors for inducing weight loss and improving metabolic parameters, Aclimostat possesses a significantly improved safety profile. The key differentiators are Aclimostat's reduced impact on endothelial cell function and its lack of procoagulant signals in vivo. These findings highlight the potential of Aclimostat as a therapeutic candidate with a better-defined risk-benefit profile for the treatment of obesity and related metabolic diseases. Further clinical investigation is warranted to confirm these preclinical observations in human subjects.

References

- 1. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Belanorib: Good Weight Loss Efficacy But Troubling VTE Risk | Dr. Sharma's Obesity Notes [drsharma.ca]

- 3. fpwr.org [fpwr.org]

- 4. Preclinical Efficacy and Safety of the Novel Antidiabetic, Antiobesity MetAP2 Inhibitor ZGN-1061 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diet-induced obesity murine model [protocols.io]

- 8. pubcompare.ai [pubcompare.ai]

- 9. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endothelial cell proliferation assay in vitro [bio-protocol.org]

- 11. Biomarkers of Coagulation and Inflammation in Dogs after Randomized Administration of 6% Hydroxyethyl Starch 130/0.4 or Hartmann’s Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sampling Instructions | Cornell University College of Veterinary Medicine [vet.cornell.edu]

- 13. Procoagulant microparticles in dogs with immune-mediated hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Aclimostat vs. GLP-1 Receptor Agonists: A Comparative Guide for Obesity Treatment

For Researchers, Scientists, and Drug Development Professionals

The global obesity epidemic continues to drive the search for effective and safe pharmacotherapies. Among the diverse range of therapeutic strategies, two distinct classes of drugs, GLP-1 receptor agonists and aclimostat, have emerged with different mechanisms of action targeting key pathways in metabolic regulation. This guide provides an objective comparison of their performance, supported by available experimental data, to inform research and development in the field of obesity treatment.

At a Glance: Aclimostat vs. GLP-1 Receptor Agonists

| Feature | Aclimostat | GLP-1 Receptor Agonists |

| Primary Mechanism | Inhibition of lipolysis in adipose tissue | Mimic the action of endogenous GLP-1 |

| Target Receptor | PUMA-G (GPR109A/HCA2) | GLP-1 Receptor |

| Key Effects | Decreased circulating free fatty acids, potential improvement in insulin sensitivity | Increased satiety, delayed gastric emptying, enhanced insulin secretion, suppressed glucagon secretion |

| Clinical Evidence for Obesity | Limited; primarily studied for effects on insulin resistance and lipid profiles, with modest or no direct significant weight loss reported. | Extensive; multiple large-scale clinical trials demonstrating significant and sustained weight loss. |

| Examples | Acipimox (a nicotinic acid derivative closely related to aclimostat) | Semaglutide, Liraglutide, Tirzepatide (dual GLP-1/GIP agonist) |

Mechanism of Action and Signaling Pathways

Aclimostat: Targeting Lipolysis

Aclimostat, a nicotinic acid analogue, exerts its effects by activating the Protein Upregulated in Macrophages by Interferon-γ (PUMA-G) receptor, also known as GPR109A or HCA2. This G-protein coupled receptor is highly expressed in adipocytes.[1]

Activation of the PUMA-G receptor by aclimostat initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces intracellular levels of cyclic AMP (cAMP).[1][2] The decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA), which is a key enzyme in the lipolysis pathway. PKA normally phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin, proteins that are crucial for the breakdown of triglycerides into free fatty acids (FFAs) and glycerol.[3][4] By inhibiting this cascade, aclimostat effectively suppresses lipolysis, leading to a reduction in the release of FFAs from adipose tissue into the bloodstream.[1][5]

GLP-1 Receptor Agonists: A Multi-faceted Approach to Weight Regulation

Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of drugs that mimic the effects of the endogenous incretin hormone GLP-1.[6][7] GLP-1 is released from the gut in response to food intake and plays a crucial role in glucose homeostasis and appetite regulation. GLP-1 receptor agonists bind to and activate GLP-1 receptors, which are widely distributed throughout the body, including the pancreas, brain, and gastrointestinal tract.

The activation of GLP-1 receptors triggers several downstream effects that contribute to weight loss:

-

Central Nervous System: In the brain, particularly the hypothalamus, GLP-1 receptor activation enhances feelings of satiety and reduces appetite, leading to decreased food intake.[6][8]

-

Gastrointestinal Tract: These agents slow gastric emptying, which prolongs the feeling of fullness after a meal.[6][8]

-

Pancreas: GLP-1 receptor agonists stimulate glucose-dependent insulin secretion and suppress glucagon secretion from the pancreas, contributing to better glycemic control.[5][6]

Clinical Efficacy in Obesity Treatment

Aclimostat and Nicotinic Acid Derivatives

Clinical trial data specifically for aclimostat in the context of obesity treatment is scarce. However, studies on acipimox, a closely related nicotinic acid derivative, provide some insights into its metabolic effects in obese individuals. These studies have primarily focused on its impact on insulin resistance and lipid metabolism, with weight loss not being the primary endpoint.

A systematic review and meta-analysis of randomized controlled trials on NAD+ precursors (including nicotinic acid) found a significant but modest reduction in Body Mass Index (BMI) (-0.19 kg/m ²), but no significant effect on overall body weight.[6][9] Another study investigating long-term acipimox treatment in obese, insulin-resistant individuals showed improvements in fasting glucose and adiponectin levels but no effect on body weight.

| Study | Drug | Population | Duration | Primary Outcome | Key Findings |

| Meta-analysis[6][9] | Nicotinic Acid/Nicotinamide | Various | >12 weeks | BMI, Body Weight | Significant BMI reduction (-0.19 kg/m ²), no significant change in body weight. |

| Randomized Trial | Acipimox | 39 obese, insulin-resistant individuals | 6 months | Insulin sensitivity, FFA levels | Improved fasting glucose and adiponectin, no significant effect on body weight. |

GLP-1 Receptor Agonists

In stark contrast to aclimostat, GLP-1 receptor agonists have undergone extensive clinical development for obesity, with numerous large-scale, long-term clinical trials demonstrating substantial and sustained weight loss.

Semaglutide: The Semaglutide Treatment Effect in People with obesity (STEP) program has consistently shown significant weight loss with once-weekly subcutaneous semaglutide 2.4 mg.

-

STEP 1 Trial: In adults with overweight or obesity without diabetes, semaglutide treatment for 68 weeks resulted in a mean weight loss of -14.9% from baseline, compared to -2.4% with placebo.[10]

-

STEP 5 Trial: Over 104 weeks, the mean change in body weight was -15.2% with semaglutide versus -2.6% with placebo.[10]

Liraglutide: The Satiety and Clinical Adiposity – Liraglutide Evidence (SCALE) trials have established the efficacy of liraglutide 3.0 mg for weight management.

-

SCALE Obesity and Prediabetes Trial: This trial demonstrated a mean weight loss of 8.0% with liraglutide compared to 2.6% with placebo over 56 weeks in obese participants with prediabetes.[10]

Tirzepatide: A dual agonist for GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) receptors, tirzepatide has shown even greater weight loss efficacy in the SURMOUNT clinical trial program.

-

SURMOUNT-1 Trial: In participants with obesity without diabetes, once-weekly tirzepatide for 72 weeks resulted in a mean weight reduction of up to 22.5% at the highest dose.[10]

| Clinical Trial Program | Drug | Key Trial(s) | Mean Weight Loss (Drug vs. Placebo) |

| STEP | Semaglutide 2.4 mg | STEP 1 (68 weeks) | -14.9% vs. -2.4%[10] |

| STEP 5 (104 weeks) | -15.2% vs. -2.6%[10] | ||

| SCALE | Liraglutide 3.0 mg | SCALE Obesity and Prediabetes (56 weeks) | -8.0% vs. -2.6%[10] |

| SURMOUNT | Tirzepatide (up to 15 mg) | SURMOUNT-1 (72 weeks) | Up to -22.5% vs. -2.4%[10] |

Experimental Protocols: A Glimpse into Key Clinical Trials

Aclimostat (Acipimox) Study Design

A representative study investigating the long-term metabolic effects of acipimox was a randomized, placebo-controlled trial.

-

Objective: To assess the long-term effects of reducing free fatty acids with acipimox on insulin sensitivity and other metabolic parameters in obese, insulin-resistant individuals.

-

Design: 39 obese men and women were randomized to receive either acipimox (250 mg three times daily) or a placebo for 6 months.

-

Primary Outcome Measures: Changes in plasma lipids, insulin sensitivity (assessed by euglycemic-hyperinsulinemic clamp), and mitochondrial function.

GLP-1 Receptor Agonist Clinical Trial Design (Example: STEP 1)

The STEP 1 trial exemplifies the robust design of clinical studies for GLP-1 receptor agonists in obesity.

-

Objective: To evaluate the efficacy and safety of semaglutide 2.4 mg once-weekly, as an adjunct to lifestyle intervention, for weight management in adults with overweight or obesity without diabetes.

-

Design: A 68-week, randomized, double-blind, placebo-controlled, multinational trial. 1961 participants were randomized in a 2:1 ratio to receive either semaglutide 2.4 mg or placebo.

-

Intervention: All participants received lifestyle intervention counseling. The semaglutide dose was escalated over 16 weeks to the 2.4 mg maintenance dose.

-

Primary Endpoint: Percentage change in body weight from baseline to week 68.

Safety and Tolerability

Aclimostat (and nicotinic acid derivatives): The most common side effect of nicotinic acid and its derivatives is flushing, a sensation of warmth accompanied by redness and itching of the skin. Other potential side effects include gastrointestinal discomfort.

GLP-1 Receptor Agonists: The most frequently reported adverse events are gastrointestinal in nature, including nausea, vomiting, diarrhea, and constipation.[11][12] These side effects are typically mild to moderate in severity and tend to occur during the initial dose-escalation period, often diminishing over time.[12]

Conclusion

Aclimostat and GLP-1 receptor agonists represent two distinct pharmacological approaches to obesity treatment. GLP-1 receptor agonists have a well-established and robust body of clinical evidence demonstrating significant and sustained weight loss, making them a cornerstone of current anti-obesity pharmacotherapy. Their multifaceted mechanism of action, targeting appetite, satiety, and gastric emptying, provides a powerful approach to weight management.

Aclimostat, through its mechanism of inhibiting lipolysis, presents an interesting therapeutic target for addressing the metabolic complications associated with obesity, such as insulin resistance. However, based on the currently available data, its direct and significant impact on weight loss in obese individuals has not been demonstrated in large-scale clinical trials. Further research is needed to elucidate the potential role of aclimostat and similar compounds in a comprehensive obesity management strategy, potentially in combination with other agents or for specific patient populations with pronounced dyslipidemia. For drug development professionals, the clear efficacy and established clinical pathway of GLP-1 receptor agonists provide a benchmark against which novel anti-obesity therapies, including those with mechanisms similar to aclimostat, will be measured.

References

- 1. PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Lipolysis – A highly regulated multi-enzyme complex mediates the catabolism of cellular fat stores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of acipimox on the lipolysis rate in subcutaneous adipose tissue of obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The effects of NAD+ precursor (nicotinic acid and nicotinamide) supplementation on weight loss and related hormones: a systematic review and meta-regression analysis of randomized controlled trials [frontiersin.org]

- 7. Overnight lowering of free fatty acids with Acipimox improves insulin resistance and glucose tolerance in obese diabetic and nondiabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Safety and tolerability of medications approved for chronic weight management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of NAD+ precursor (nicotinic acid and nicotinamide) supplementation on weight loss and related hormones: a systematic review and meta-regression analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Safety and tolerability of semaglutide across the SUSTAIN and PIONEER phase IIIa clinical trial programmes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gastrointestinal tolerability and weight reduction associated with tirzepatide in adults with obesity or overweight with and without type 2 diabetes in the SURMOUNT-1 to -4 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Potency of MetAP2 Inhibitors: A Comparative Analysis of Aclimostat, Beloranib, and Other Key Molecules

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methionine Aminopeptidase 2 (MetAP2) Inhibitors with Supporting Experimental Data.

Methionine aminopeptidase 2 (MetAP2) has emerged as a compelling therapeutic target for a range of diseases, including cancer and obesity, primarily due to its crucial role in angiogenesis and protein maturation. A number of inhibitors targeting MetAP2 have been developed, with Aclimostat and Beloranib being notable examples. This guide provides a comparative overview of the in vitro potency of these and other significant MetAP2 inhibitors, supported by experimental data and detailed methodologies to aid researchers in their drug development efforts.

Comparative Potency of MetAP2 Inhibitors

The in vitro potency of MetAP2 inhibitors is typically determined through enzymatic assays that measure the concentration of the inhibitor required to reduce the enzyme's activity by half (IC50). Cellular assays, such as the inhibition of human umbilical vein endothelial cell (HUVEC) proliferation, are also used to assess the inhibitor's effect in a biological context. The following table summarizes the available quantitative data for Aclimostat, Beloranib, and other relevant MetAP2 inhibitors.

| Inhibitor | Other Names | MetAP2 IC50 (Enzymatic Assay) | HUVEC Proliferation Inhibition | Source(s) |

| Aclimostat | ZGN-1061 | Potent inhibitor (specific IC50 not reported in reviewed literature) | Effects on EC proliferation are attenuated relative to Beloranib | [1][2] |

| Beloranib | CKD-732 | Higher affinity than TNP-470 (specific IC50 not reported in reviewed literature) | IC50 ≈ 2.5 nM | [3][4] |

| Fumagillin | 9.2 nM | - | [5] | |

| TNP-470 | AGM-1470 | 1 nM | IC50 = 50 pM | [6][7] |

| M8891 | 52 nM (human MetAP2) | IC50 = 20 nM | [8] | |